molecular formula C9H10N2O2 B6157068 (2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole CAS No. 312305-97-8

(2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole

Cat. No. B6157068
CAS RN: 312305-97-8
M. Wt: 178.2
InChI Key:
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s occurrence in nature or its applications .


Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, temperatures, and pressures .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity, the conditions under which it reacts, the products formed, and the kinetics and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and various spectroscopic properties. These properties can often be predicted from the compound’s structure .

Mechanism of Action

If the compound is biologically active, the mechanism of action refers to its interaction with biological systems. This could involve binding to specific proteins or other molecules, and the biochemical effects of this interaction .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it .

Future Directions

Future directions could involve potential applications of the compound, or research into its properties or reactions. This could be guided by current trends in the field, gaps in knowledge about the compound, or new methods for its synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole involves the condensation of 2-methyl-1-nitrosoindoline with ethyl acetoacetate, followed by reduction and cyclization.", "Starting Materials": [ "2-methyl-1-nitrosoindoline", "ethyl acetoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1-nitrosoindoline (1.0 g, 6.2 mmol) and ethyl acetoacetate (1.2 g, 9.3 mmol) in acetic acid (10 mL) and stir at room temperature for 2 hours.", "Step 2: Add sodium borohydride (0.4 g, 10.6 mmol) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction by adding water (10 mL) and stirring for 30 minutes.", "Step 4: Acidify the reaction mixture with acetic acid and extract with ethyl acetate.", "Step 5: Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain a crude product.", "Step 6: Dissolve the crude product in ethanol and add sodium hydroxide (0.2 g, 5.0 mmol).", "Step 7: Heat the reaction mixture at reflux for 2 hours.", "Step 8: Cool the reaction mixture and acidify with acetic acid.", "Step 9: Extract the product with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the final product, (2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole." ] }

CAS RN

312305-97-8

Product Name

(2R)-2-methyl-5-nitro-2,3-dihydro-1H-indole

Molecular Formula

C9H10N2O2

Molecular Weight

178.2

Purity

95

Origin of Product

United States

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